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molecular formula C10H10BrCl B8475034 4-Bromo-2-chloro-1-(1-methylcyclopropyl)-benzene

4-Bromo-2-chloro-1-(1-methylcyclopropyl)-benzene

Cat. No. B8475034
M. Wt: 245.54 g/mol
InChI Key: SAAVBXXMYDIRFK-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 1-bromo-4-(1-methylcyclopropyl)-benzene (described in example S87) using diethyl zinc (2.59 ml, 1M solution in hexane, 2.59 mmol), trifluoroacetic acid (200 μl, 2.59 mmol), CH2I2 (209 μl, 2.59 mmol) and 4-bromo-2-chloro-1-isopropenylbenzene (300 mg, 1.30 mmol). The isolated residue was purified by flash column chromatography (100% pentane) to give 4-bromo-2-chloro-1-(1-methylcyclopropyl)-benzene (280 mg, 88%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.48 (d, J=2.0 Hz, 1H), 7.30 (dd, J=2.0, 8.5 Hz, 1H), 7.22 (d, J=8.5 Hz, 1H), 1.32 (s, 3H), 0.81-0.73(m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:11])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([Zn]CC)C.FC(F)(F)C(O)=O.C(I)I.BrC1C=CC(C(C)=C)=C([Cl:37])C=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:11])[CH2:10][CH2:9]2)=[C:4]([Cl:37])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C
Step Two
Name
Quantity
2.59 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
209 μL
Type
reactant
Smiles
C(I)I
Step Five
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(=C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (100% pentane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CC1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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